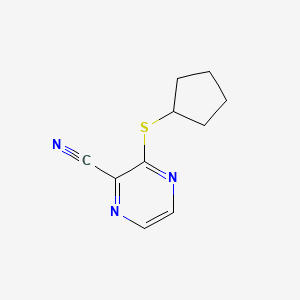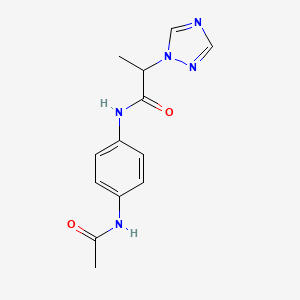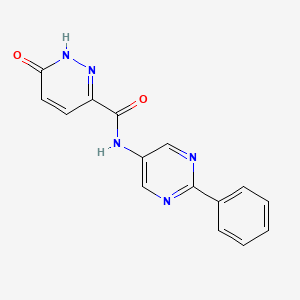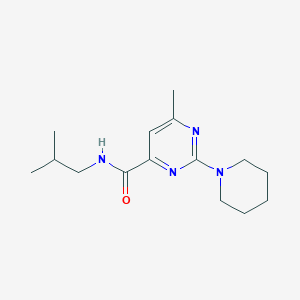
6-methyl-N-phenyl-2-(piperidin-1-yl)pyrimidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-methyl-N-phenyl-2-(piperidin-1-yl)pyrimidine-4-carboxamide, also known as MP-10, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a pyrimidine derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various aspects of cellular and molecular biology.
科学的研究の応用
6-methyl-N-phenyl-2-(piperidin-1-yl)pyrimidine-4-carboxamide has been studied extensively for its potential applications in scientific research. One of the main areas of focus has been its use as a tool for investigating the role of various cellular signaling pathways. This compound has been shown to inhibit the activity of protein kinase C (PKC), a key signaling molecule that plays a role in a wide range of cellular processes. This inhibition has been shown to have a range of effects, including the inhibition of cell proliferation and the induction of apoptosis.
作用機序
The mechanism of action of 6-methyl-N-phenyl-2-(piperidin-1-yl)pyrimidine-4-carboxamide involves the inhibition of PKC activity. PKC is a key signaling molecule that plays a role in a wide range of cellular processes, including cell proliferation, differentiation, and survival. This compound binds to the catalytic domain of PKC, thereby inhibiting its activity and disrupting the downstream signaling pathways that are activated by this molecule.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and have been extensively studied. One of the main effects of this compound is the inhibition of cell proliferation, which has been shown to occur in a wide range of cell types. Additionally, this compound has been shown to induce apoptosis in cancer cells, making it a potential therapeutic agent for the treatment of cancer. Other effects of this compound include the inhibition of angiogenesis and the modulation of immune responses.
実験室実験の利点と制限
6-methyl-N-phenyl-2-(piperidin-1-yl)pyrimidine-4-carboxamide has several advantages as a tool for scientific research. It is a highly specific inhibitor of PKC, making it a valuable tool for investigating the role of this signaling molecule in various cellular processes. Additionally, this compound has been shown to have a wide range of effects, making it a versatile tool for investigating various aspects of cellular and molecular biology. However, there are also some limitations to the use of this compound in lab experiments. For example, it has been shown to exhibit some toxicity in certain cell types, which can limit its usefulness in certain applications.
将来の方向性
There are several future directions for research on 6-methyl-N-phenyl-2-(piperidin-1-yl)pyrimidine-4-carboxamide. One area of focus is the development of more specific inhibitors of PKC that can be used to investigate the role of this signaling molecule in greater detail. Additionally, there is ongoing research into the potential therapeutic applications of this compound, particularly in the treatment of cancer. Finally, there is ongoing research into the potential use of this compound as a tool for investigating the role of PKC in various disease states, including cardiovascular disease and neurodegenerative disorders.
Conclusion:
In conclusion, this compound is a valuable tool for investigating various aspects of cellular and molecular biology. Its specific inhibition of PKC activity has been shown to have a range of biochemical and physiological effects, making it a versatile tool for scientific research. While there are some limitations to its use in lab experiments, ongoing research is exploring new applications and potential therapeutic uses for this compound.
合成法
The synthesis of 6-methyl-N-phenyl-2-(piperidin-1-yl)pyrimidine-4-carboxamide involves several steps, including the reaction of 2-cyanopyrimidine with phenylmagnesium bromide, followed by the reaction of the resulting intermediate with piperidine. The final step involves the reaction of the resulting compound with methyl isocyanate to produce this compound. This synthesis method has been optimized to produce high yields of pure this compound, making it a reliable and efficient method for obtaining this compound.
特性
IUPAC Name |
6-methyl-N-phenyl-2-piperidin-1-ylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-13-12-15(16(22)19-14-8-4-2-5-9-14)20-17(18-13)21-10-6-3-7-11-21/h2,4-5,8-9,12H,3,6-7,10-11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEXUOSMKZYWPHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCCC2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(furan-2-carbonyl)piperidin-4-yl]-4-[(2-methylcyclopropanecarbonyl)amino]benzamide](/img/structure/B7561663.png)

![3-[1-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7561678.png)


![N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]-2-oxo-1H-quinoline-3-carboxamide](/img/structure/B7561709.png)

![N-[3-(difluoromethoxy)-2-methylphenyl]pyrrolidine-1-carboxamide](/img/structure/B7561720.png)

![5-bromo-N'-[(1E)-(2-bromophenyl)methylene]-2-hydroxybenzohydrazide](/img/structure/B7561732.png)
![[2-[1-(2-bicyclo[2.2.1]heptanyl)ethylamino]-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate](/img/structure/B7561742.png)
![N'-[(1E)-(2,5-dimethoxyphenyl)methylene]-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio]acetohydrazide](/img/structure/B7561750.png)
![N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-oxoethyl]pyrrolidine-1-carboxamide](/img/structure/B7561758.png)